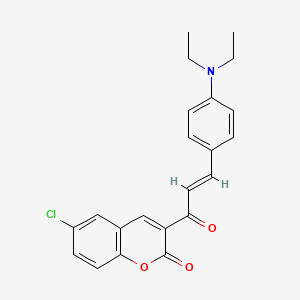

(E)-6-chloro-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-chloro-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Fluorescent Probing and Sensing Applications

A novel approach utilizes similar structures for the selective sensing of SO2 derivatives in cationic micellar media, highlighting the potential of such compounds in environmental and biological sensing applications. The probe designed for this purpose showed high selectivity and sensitivity toward bisulfite over other anions and biothiols, with practical applications demonstrated in the detection of bisulfite in real samples such as dry white wine, and in bioimaging (Gómez et al., 2018).

Bioimaging and Metal Ion Sensing

Another research application is in bioimaging, where a related fluorescent probe showed good selectivity and sensitivity towards Zn(2+) ions, indicating its utility in cell imaging and environmental monitoring. This probe's ability to change emission color from green to red upon binding with Zn(2+) suggests its potential as a versatile tool for the detection of metal ions in various settings (Tan et al., 2014).

Thermoresponsive and pH-sensitive Materials

The compound's structure has been utilized in the synthesis of thermoresponsive homopolymers that are tunable by pH and CO2. This innovative material demonstrates the ability to reversibly adjust its solubility and physical properties in response to environmental stimuli, offering promising applications in smart materials and nanotechnology (Jiang et al., 2014).

Antimicrobial Applications

Similar chromen-2-one derivatives have been synthesized and tested for their antimicrobial activities, suggesting the broader antimicrobial potential of this compound class. These studies highlight the potential use of such compounds in developing new antimicrobial agents against various bacterial and fungal pathogens (Lakshminarayanan et al., 2010).

Corrosion Inhibition

Research into chalcone derivatives, which share structural similarities, has indicated their high efficacy as corrosion inhibitors, suggesting possible applications of (E)-6-chloro-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one in protecting metals from corrosion. This application is particularly relevant in industries where metal preservation is critical (Lgaz et al., 2017).

properties

IUPAC Name |

6-chloro-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRKYZRQYOXOIP-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)